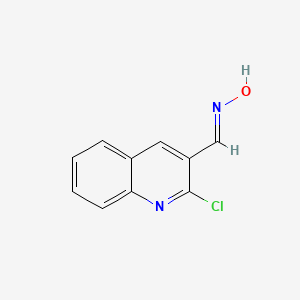

2-Chloro-3-quinolinecarboxaldehyde oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Chloro-3-quinolinecarboxaldehyde” is a chemical compound with the molecular formula C10H6ClNO . It is also known by several synonyms such as 2-chloro-3-quinoline carboxaldehyde, 2-chloro-quinoline-3-carbaldehyde, 2-chloroquinoline-3-carboxaldehyde, and others .

Synthesis Analysis

The synthesis of 2-chloroquinoline-3-carbaldehydes has been described in the literature, following the Meth-Cohn synthesis using Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating .

Molecular Structure Analysis

The molecular weight of 2-Chloro-3-quinolinecarboxaldehyde is 191.62 g/mol . The InChI Key is SDKQWXCBSNMYBN-UHFFFAOYSA-N . The SMILES string representation is C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=O .

Physical And Chemical Properties Analysis

The physical form of 2-Chloro-3-quinolinecarboxaldehyde is liquid . It has a melting point range of 148-150 °C .

科学的研究の応用

- Application : This compound is used in the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .

- Method : The reactions were carried out using different catalysts such as piperidine, pyridine, triethylamine, sodium hydroxide and L -proline .

- Results : The synthetic applications of the target compounds were illustrated .

- Application : In this study, the FT-IR and FT-Raman spectra of 2-chloro-3-quinolinecarboxaldehyde (2Cl3QC) have been recorded .

- Method : The spectra were recorded in the region 4000-400 and 3500-50 cm (-1), respectively .

- Results : The fundamental modes of vibrational frequencies of 2Cl3QC are assigned .

- Application : 2-Quinolinecarboxaldehyde was used in the preparation of 3-(2-quinolyl)-1-phenyl-2-propenone via rapid, tandem aldol-Michael reactions with the lithium, sodium and potassium enolates of acetophenone .

- Method : The reaction was carried out using lithium, sodium and potassium enolates of acetophenone .

- Results : The product, 3-(2-quinolyl)-1-phenyl-2-propenone, was successfully synthesized .

Chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs

Spectroscopy of 2-chloro-3-quinolinecarboxaldehyde

Preparation of 3-(2-quinolyl)-1-phenyl-2-propenone

- Application : This compound is used in the synthesis of pyranochromenones and pyranopyranones systems .

- Method : The reactions were carried out using different catalysts .

- Results : The synthetic applications of the target compounds were illustrated .

- Application : 2-Quinolinecarboxaldehyde was used in the preparation of imine-type ligands .

- Method : The reaction was carried out using lithium, sodium and potassium enolates of acetophenone .

- Results : The product, imine-type ligands, was successfully synthesized .

- Application : 2-Quinolinecarboxaldehyde was used in the preparation of sugar-quinoline fluorescent sensor for the detection of Hg 2+ in natural water .

- Method : The reaction was carried out using lithium, sodium and potassium enolates of acetophenone .

- Results : The product, sugar-quinoline fluorescent sensor, was successfully synthesized .

Synthesis of pyranochromenones and pyranopyranones systems

Preparation of imine-type ligands

Preparation of sugar-quinoline fluorescent sensor for the detection of Hg 2+ in natural water :

- Application : This compound is used in the synthesis of pyranochromenones and pyranopyranones systems .

- Method : The reactions were carried out using different catalysts .

- Results : The synthetic applications of the target compounds were illustrated .

- Application : 2-Quinolinecarboxaldehyde was used in the preparation of imine-type ligands .

- Method : The reaction was carried out using lithium, sodium and potassium enolates of acetophenone .

- Results : The product, imine-type ligands, was successfully synthesized .

- Application : 2-Quinolinecarboxaldehyde was used in the preparation of sugar-quinoline fluorescent sensor for the detection of Hg 2+ in natural water .

- Method : The reaction was carried out using lithium, sodium and potassium enolates of acetophenone .

- Results : The product, sugar-quinoline fluorescent sensor, was successfully synthesized .

Synthesis of pyranochromenones and pyranopyranones systems

Preparation of imine-type ligands

Safety And Hazards

2-Chloro-3-quinolinecarboxaldehyde may cause serious eye irritation, respiratory irritation, and skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

(NE)-N-[(2-chloroquinolin-3-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-10-8(6-12-14)5-7-3-1-2-4-9(7)13-10/h1-6,14H/b12-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZXCDZMISQMMF-WUXMJOGZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-quinolinecarboxaldehyde oxime | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde](/img/structure/B1310330.png)

![4-Methyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride](/img/structure/B1310350.png)

![4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride](/img/structure/B1310357.png)